3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide
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Overview
Description
3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide is a chemical compound with the molecular formula C14H16N2O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a benzamide group, and a dimethylsulfamoyl moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide typically involves the reaction of furan-2-ylmethylamine with 3-dimethylsulfamoylbenzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring leads to furan-2,3-dione derivatives, while reduction results in the formation of amine derivatives .
Scientific Research Applications
3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide involves its interaction with specific molecular targets in biological systems. The furan ring and benzamide group are known to interact with enzymes and receptors, modulating their activity. The dimethylsulfamoyl moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
In antimicrobial research, the compound is believed to inhibit the growth of bacteria by interfering with essential metabolic pathways. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Dimethylsulfamoyl-N-furan-2-ylmethyl-benzamide can be compared with other similar compounds, such as:
3-Dimethylsulfamoyl-N-(2-furanylmethyl)-4-methoxybenzamide: This compound has a methoxy group on the benzamide ring, which may alter its chemical reactivity and biological activity.
3-Dimethylsulfamoyl-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)benzamide: The presence of a fluorine atom on the phenyl ring can significantly impact the compound’s pharmacokinetic properties and biological activity.
3-Dimethylsulfamoyl-N-(4-methoxyphenyl)-N-(furan-2-ylmethyl)benzamide: The methoxy group on the phenyl ring may enhance the compound’s solubility and bioavailability .
These similar compounds highlight the versatility of the this compound scaffold and its potential for modification to achieve desired chemical and biological properties.
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(2)21(18,19)13-7-3-5-11(9-13)14(17)15-10-12-6-4-8-20-12/h3-9H,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSQPWQOUZBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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